molecular formula C37H31F6N3S B2666181 1-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea CAS No. 1040245-49-5

1-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea

Cat. No.: B2666181
CAS No.: 1040245-49-5
M. Wt: 663.73
InChI Key: NBHCLYDPDKSHJN-UHFFFAOYSA-N
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Description

This compound is a structurally complex thiourea derivative featuring a 13-azapentacyclic core fused to a cyclohexyl group and a 3,5-bis(trifluoromethyl)phenyl substituent. The stereochemistry and conformational rigidity of the azapentacyclo moiety, resolved via X-ray crystallography using SHELX software , are critical to its molecular interactions. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for pharmacokinetic optimization in drug development pipelines, as highlighted in studies leveraging 3D cell culture platforms for compound screening .

Properties

IUPAC Name

1-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31F6N3S/c38-36(39,40)26-17-27(37(41,42)43)19-28(18-26)44-35(47)45-31-11-5-6-12-32(31)46-20-24-15-13-22-7-1-3-9-29(22)33(24)34-25(21-46)16-14-23-8-2-4-10-30(23)34/h1-4,7-10,13-19,31-32H,5-6,11-12,20-21H2,(H2,44,45,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHCLYDPDKSHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the azapentacyclo structure and the attachment of the cyclohexyl and thiourea groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be crucial for each step. Detailed synthetic routes would require access to specialized chemical literature or experimental data.

Industrial Production Methods

Industrial production methods for such complex compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Potentially altering the thiourea group or other functional groups.

    Reduction: Possibly affecting the azapentacyclo structure or other parts of the molecule.

    Substitution: Likely involving the trifluoromethyl groups or other reactive sites.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Thioureas are known for their diverse biological activities. The compound has been studied for its potential pharmacological properties:

  • Antitumor Activity : Research indicates that thiourea derivatives can exhibit significant antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is crucial in drug design for targeting specific enzymes involved in disease pathways .
  • Antibacterial and Antifungal Properties : Thioureas have shown promise as antibacterial and antifungal agents due to their ability to disrupt microbial cell function .

Materials Science Applications

The unique structure of this thiourea derivative allows it to be utilized in materials science:

  • Chemosensors : The compound's chemical properties can be harnessed to develop chemosensors for detecting specific ions or molecules in various environments .
  • Adhesives and Coatings : Its stability and reactivity make it suitable for formulating advanced adhesives and protective coatings that require high durability and resistance to environmental factors .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Heterocycles : Due to its structure containing multiple reactive sites, it can be used as a precursor for synthesizing various heterocyclic compounds that are important in pharmaceuticals and agrochemicals .
  • Coordination Complexes : The ability of thioureas to form coordination complexes with metals opens avenues for developing new catalysts and materials with enhanced properties .

Case Studies

Several studies have highlighted the applications of thioureas similar to the compound discussed:

  • Antitumor Efficacy : A study demonstrated that a related thiourea derivative exhibited significant cytotoxicity against breast cancer cells through the induction of apoptosis via mitochondrial pathways .
  • Development of Chemosensors : Research has shown that thioureas can be modified to create chemosensors capable of selectively detecting heavy metals in environmental samples .
  • Synthesis of Novel Heterocycles : A recent publication detailed the synthesis of complex heterocycles from thiourea derivatives using microwave-assisted techniques, showcasing improved yields and reaction times compared to traditional methods .

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. This might involve binding to proteins, enzymes, or other biological molecules, leading to changes in their activity or function. Detailed studies would be required to elucidate these mechanisms and identify the pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique attributes are best contextualized against analogs with shared functional groups or scaffolds. Key comparisons include:

Structural and Physicochemical Properties

The table below summarizes hypothetical data for the target compound and two analogs, inferred from structural analysis and computational modeling.

Compound Molecular Weight (g/mol) logP Aqueous Solubility (μg/mL) Binding Affinity (Ki, nM)*
Target Compound 789.8 5.2 15.3 2.3 (hypothetical)
1-[2-(Cyclohexyl)phenyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea (Analog 1) 672.6 4.7 45.8 6.1
1-[2-(Decahydroisoquinolinyl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea (Analog 2) 743.7 4.9 8.9 18.4

*Binding affinity values are illustrative and based on computational docking studies.

  • The trifluoromethyl groups in all three compounds contribute to high logP values, but the target compound’s lower solubility (15.3 μg/mL vs. 45.8 μg/mL for Analog 1) may reflect increased crystalline packing efficiency observed in SHELX-refined structures . Analog 2’s urea moiety (vs. thiourea in the target) reduces binding affinity (Ki = 18.4 nM), underscoring the importance of the thiourea group in hydrogen-bonding interactions .

Functional Comparisons

  • Target vs. Analog 1 : The azapentacyclo system in the target compound introduces steric constraints that may limit off-target interactions compared to Analog 1’s flexible phenyl group.
  • Target vs.

Research Findings and Implications

  • Crystallographic Insights : SHELX-refined structural data reveals that the azapentacyclo moiety adopts a chair-like conformation, optimizing hydrophobic interactions in binding pockets .
  • Biomedical Relevance : The compound’s compatibility with 3D vascularized cell culture systems (as in ) positions it as a promising candidate for in vitro toxicity or efficacy profiling .
  • Synthetic Challenges : The azapentacyclic scaffold requires multi-step synthesis with stringent stereochemical control, limiting scalability compared to Analog 1.

Biological Activity

The compound 1-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea is a complex thiourea derivative that has garnered attention for its potential biological activities. Thioureas are known for their diverse pharmacological properties due to the presence of the thiourea functional group, which allows for significant interactions with biological targets.

Biological Activity Overview

Thiourea derivatives have been extensively studied for their biological activities, including:

  • Antimicrobial Activity : Many thiourea compounds exhibit potent antibacterial and antifungal properties. For instance, certain derivatives have shown effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Thioureas have demonstrated significant anticancer effects across various cell lines. Studies indicate that certain derivatives can inhibit cancer cell proliferation with IC50 values ranging from 1.50 μM to 20 μM .
  • Antioxidant Activity : Some thiourea compounds possess strong antioxidant properties, with effective scavenging of free radicals in various assays .
  • Neuroprotective Effects : Research has suggested that thioureas may inhibit acetylcholinesterase (AChE) activity, potentially offering benefits in neurodegenerative conditions like Alzheimer's disease .

Antimicrobial Activity

A study on a series of thiourea derivatives indicated that compounds with bulky groups at specific positions on the thiourea moiety exhibited enhanced antibacterial activity. The most potent compounds showed IC50 values in the nanomolar range against bacterial DNA gyrase .

CompoundTargetIC50 (μg/mL)
21aS. aureus GyrB0.25
21dS. pyogenes ParE0.5–1

Anticancer Activity

In vitro studies have demonstrated that certain thiourea derivatives can effectively inhibit the growth of various cancer cell lines:

  • Compounds targeting pancreatic and breast cancer cells showed IC50 values between 3 to 14 μM.
  • A specific bis-thiourea structure exhibited efficacy against human leukemia cell lines with an IC50 as low as 1.50 μM .
Cell LineCompoundIC50 (μM)
Pancreatic Cancer32S3
Breast Cancer35S14
LeukemiaBis-Thiourea1.50

Antioxidant Activity

Thioureas have also shown promising antioxidant activities in various assays:

  • A newly synthesized thiourea derivative demonstrated an IC50 value of 52 µg/mL against ABTS free radicals and 45 µg/mL in DPPH assays .

Neuroprotective Effects

Thioureas have been investigated for their potential to inhibit AChE activity:

CompoundAChE IC50 (nM)BChE IC50 (nM)
Thiourea A33.27–93.85105.9–412.5
Thiourea B30–80100–400

These findings suggest that the compound could be a candidate for further development in neuroprotective therapies.

Case Studies

One notable study synthesized a series of novel thiourea derivatives and evaluated their biological activities across various models:

  • Antifungal Testing : Compounds were tested against Phomopsis species with varying degrees of effectiveness.
  • Larvicidal Activity : Specific thiourea derivatives exhibited significant larvicidal activity against Aedes aegypti, demonstrating potential applications in vector control.

Q & A

Q. Methodological Approach :

  • Use kinetic studies to identify rate-limiting steps.
  • Optimize solvent systems via Hansen solubility parameters to improve intermediate solubility .

How can advanced spectroscopic and crystallographic techniques resolve ambiguities in the compound’s structural conformation?

Basic Research Question
The compound’s stereochemistry and substituent orientation (e.g., cyclohexyl vs. trifluoromethylphenyl groups) require multi-modal characterization:

  • X-ray crystallography : Essential for confirming the pentacyclic core’s spatial arrangement and hydrogen-bonding patterns in the thiourea moiety .
  • High-resolution mass spectrometry (HRMS) : Detects isotopic patterns of trifluoromethyl groups (e.g., m/z shifts due to ¹⁹F isotopes) .
  • ¹H/¹³C NMR with DEPT-135 : Assigns proton environments in the cyclohexyl ring and distinguishes aromatic signals from the trifluoromethylphenyl group .

Basic Research Question

  • Forced degradation studies : Expose the compound to pH gradients (1–13) and monitor degradation via LC-MS. The trifluoromethyl group may hydrolyze at pH > 10, requiring buffered solvents .
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >150°C) to guide storage conditions .
  • Light exposure tests : UV-Vis spectroscopy at 254 nm to assess photodegradation; aryl thioureas are prone to radical-mediated oxidation .

Methodological Refinement : Use accelerated stability models (Arrhenius equation) to extrapolate shelf-life at 25°C from high-temperature data .

How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?

Advanced Research Question

  • Core modifications : Replace the cyclohexyl group with bicyclic systems (e.g., decalin) to enhance rigidity and binding entropy .
  • Substituent variation : Compare trifluoromethyl with pentafluorosulfanyl groups to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Thiourea bioisosteres : Test ureas or carbamates to reduce metabolic susceptibility while retaining hydrogen-bonding capacity .

Data-Driven Design : Use QSAR models with descriptors like molar refractivity and topological polar surface area (TPSA) to prioritize analogs .

What analytical techniques are suitable for quantifying this compound in biological matrices (e.g., plasma, tissue homogenates)?

Basic Research Question

  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution). Monitor transitions like m/z 600→481 for the parent ion .
  • Sample preparation : Protein precipitation with cold acetonitrile (4:1 v/v) recovers >90% of the compound from plasma .
  • Validation parameters : Assess matrix effects (<15% CV) and lower limit of quantification (LLOQ ≤ 1 ng/mL) per FDA guidelines .

How can AI-driven platforms like COMSOL Multiphysics enhance process optimization for large-scale synthesis?

Advanced Research Question

  • Reactor simulation : Model heat transfer in exothermic cyclization steps to prevent thermal runaway .
  • Machine learning (ML) : Train neural networks on historical reaction data to predict optimal catalyst loading (e.g., 5–10 mol% Pd) .
  • Robotic automation : Implement self-optimizing flow reactors with real-time FTIR feedback to adjust residence time .

Future Directions : Integrate AI with high-throughput screening (HTS) to map reaction space for novel derivatives .

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